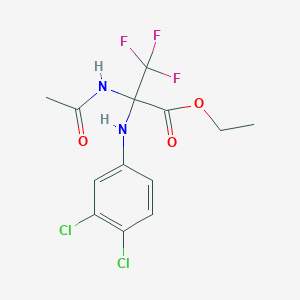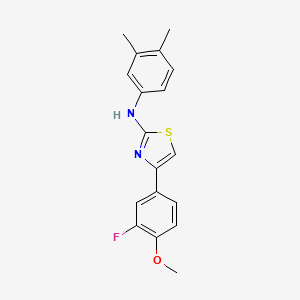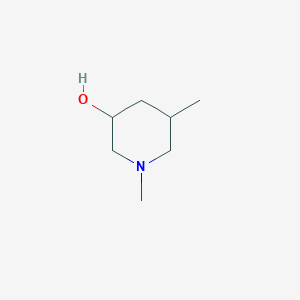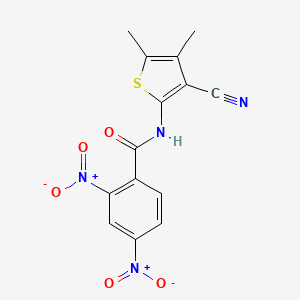
Ethyl 2-acetamido-2-(3,4-dichloroanilino)-3,3,3-trifluoropropionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo es un compuesto orgánico sintético caracterizado por su estructura química única, que incluye grupos acetamido, dicloroanilino y trifluoropropionato.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo normalmente implica múltiples pasos, comenzando con la preparación de compuestos intermedios. La ruta sintética puede incluir los siguientes pasos:
Preparación de 3,4-dicloroanilina: Esto se puede lograr mediante la cloración de anilina.
Formación del grupo acetamido: Esto implica la acetilación de 3,4-dicloroanilina para formar 3,4-dicloroacetanilida.
Introducción del grupo trifluoropropionato: Este paso implica la reacción de 3,4-dicloroacetanilida con 3,3,3-trifluoropropionato de etilo en condiciones específicas para obtener el producto final.
Métodos de producción industrial
Los métodos de producción industrial para el 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos a menudo incluyen el uso de equipos y técnicas avanzados para controlar los parámetros de reacción, como la temperatura, la presión y el pH.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno o más átomos o grupos se reemplazan por otros átomos o grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) y el hidruro de aluminio y litio (LiAlH₄) se utilizan comúnmente.
Sustitución: Se utilizan reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, iones hidróxido) en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
El 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como reactivo en síntesis orgánica y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por su posible actividad biológica e interacciones con moléculas biológicas.
Medicina: Se ha explorado por sus posibles propiedades terapéuticas y como compuesto líder para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo implica su interacción con objetivos moleculares y vías dentro de los sistemas biológicos. El compuesto puede ejercer sus efectos uniéndose a enzimas o receptores específicos, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación y el contexto de uso específicos.
Comparación Con Compuestos Similares
El 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo se puede comparar con otros compuestos similares, como:
Derivados del 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo: Estos compuestos tienen estructuras similares, pero pueden diferir en los sustituyentes unidos a la estructura central.
Otros compuestos acetamido: Compuestos con grupos acetamido pero diferentes grupos anilino o trifluoropropionato.
Otros compuestos dicloroanilino: Compuestos con grupos dicloroanilino pero diferentes grupos acetamido o trifluoropropionato.
La singularidad del 2-Acetamido-2-(3,4-dicloroanilino)-3,3,3-trifluoropropionato de etilo radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H13Cl2F3N2O3 |
|---|---|
Peso molecular |
373.15 g/mol |
Nombre IUPAC |
ethyl 2-acetamido-2-(3,4-dichloroanilino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C13H13Cl2F3N2O3/c1-3-23-11(22)12(13(16,17)18,19-7(2)21)20-8-4-5-9(14)10(15)6-8/h4-6,20H,3H2,1-2H3,(H,19,21) |
Clave InChI |
IGKVXJUDRWTVPC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C(F)(F)F)(NC1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(2,4-Dimethoxyphenyl)benzenesulfonamido]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11535726.png)
![(3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B11535730.png)

![1,8-Dibromo-17-(2,5-dimethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11535737.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11535753.png)

![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(2,4-dimethoxy-5-nitrobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11535772.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11535783.png)
![(3E)-N-(2-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11535785.png)
![2-[(6-{[(E)-(4-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-1-(morpholin-4-yl)ethanone](/img/structure/B11535788.png)
![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-(2-methyl-5-nitrophenyl)butanamide](/img/structure/B11535791.png)
![4-[(E)-[(3-Methylphenyl)imino]methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11535795.png)

